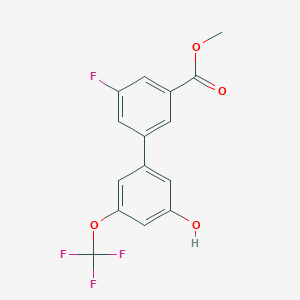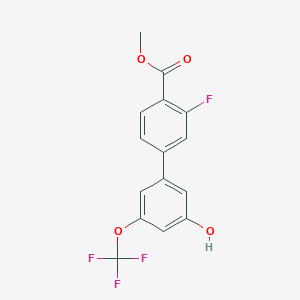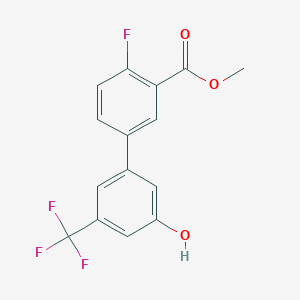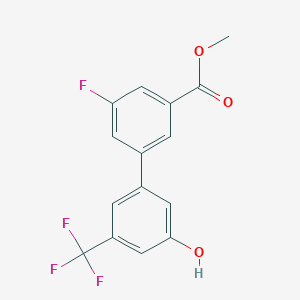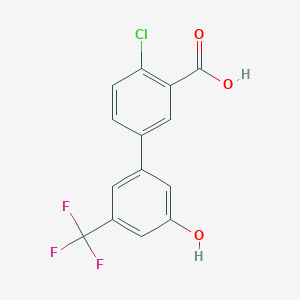
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CPC-3-TFM-95) is an organic compound with potential applications in both scientific research and industry. It is a white crystalline solid with a molecular weight of 439.9 g/mol and a melting point of 226-228°C. 5-CPC-3-TFM-95 is a derivative of the phenol group. It has the chemical formula C10H7ClF3NO2 and is composed of a phenol ring with a carbamoyl group, a chlorine atom, and three trifluoromethoxy groups attached. It is soluble in water, ethanol, and methanol, and is slightly soluble in chloroform.
Applications De Recherche Scientifique
5-CPC-3-TFM-95 has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-chloro-3-trifluoromethoxyphenol and 5-chloro-3-trifluoromethoxybenzamide. It has also been used as a catalyst in organic reactions, such as the synthesis of 5-chloro-3-trifluoromethoxybenzoyl chloride. Additionally, it has been used in the synthesis of various pharmaceuticals, such as the antifungal agent voriconazole.
Mécanisme D'action
The mechanism of action of 5-CPC-3-TFM-95 is not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPC-3-TFM-95 are not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Avantages Et Limitations Des Expériences En Laboratoire
5-CPC-3-TFM-95 has several advantages for use in laboratory experiments. It is a white crystalline solid, making it easy to handle and store. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments.
However, 5-CPC-3-TFM-95 also has some limitations for use in laboratory experiments. It is slightly soluble in chloroform, making it difficult to use in experiments that require a high concentration of the compound. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict the results of experiments using the compound.
Orientations Futures
There are several potential future directions for research on 5-CPC-3-TFM-95. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 5-CPC-3-TFM-95 in the synthesis of pharmaceuticals. Finally, further research could be done to explore the potential of 5-CPC-3-TFM-95 as a catalyst in organic reactions.
Méthodes De Synthèse
5-CPC-3-TFM-95 can be synthesized through a two-step process. The first step involves the reaction of o-chlorophenol with thionyl chloride to form o-chlorophenyl chloride. The second step involves the reaction of o-chlorophenyl chloride with 3-amino-4-trifluoromethoxybenzamide to form 5-CPC-3-TFM-95. The reaction takes place in the presence of anhydrous potassium carbonate as a base and is carried out at room temperature.
Propriétés
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(20)6-10(4-8)22-14(16,17)18/h1-6,20H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLMIAAFJFFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686723 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-21-5 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)



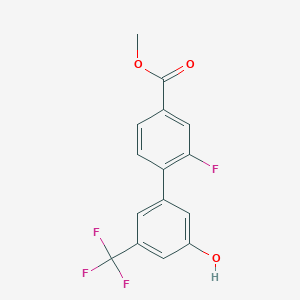
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
